molecular formula C18H13ClN4O7S2 B2402498 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 896006-39-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2402498
CAS No.: 896006-39-6
M. Wt: 496.89
InChI Key: WMNVEONLZFDVMR-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate (CAS 896006-39-6) is a complex organic compound with a molecular weight of 496.9 g/mol and the molecular formula C18H13ClN4O7S2 . This compound features multiple functional groups, including a pyran ring, a 1,3,4-thiadiazole moiety with a propionamido side chain, and a 4-chloro-3-nitrobenzoate ester, making it a versatile building block for organic synthesis and a candidate for the development of novel bioactive molecules . In research applications, derivatives sharing its core structural domains, particularly the 1,3,4-thiadiazole unit, are known for exhibiting antimicrobial and anti-inflammatory properties, positioning it as a compound of interest in medicinal chemistry and drug discovery efforts . The mechanism of action for such compounds often involves interactions with specific molecular targets like enzymes or receptors; the thiadiazole group may inhibit enzyme activity by binding to the active site, while the nitrobenzoate ester could facilitate interactions with cellular membranes or proteins . From a chemistry perspective, this compound can undergo various reactions, including oxidation at the thiadiazole moiety, reduction of the nitro group to an amine, and nucleophilic substitution, offering broad utility for generating structural analogs and exploring structure-activity relationships (SAR) . It is offered as a high-quality reference standard to support advanced scientific inquiry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)9-3-4-11(19)12(5-9)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNVEONLZFDVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” typically involves multi-step organic reactions. The process may start with the preparation of the core pyran ring, followed by the introduction of the thiadiazole group through a nucleophilic substitution reaction. The final steps often involve esterification and nitration to introduce the nitrobenzoate group.

Industrial Production Methods

Industrial production of such complex compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiadiazole could produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. The thiadiazole moiety, in particular, is known for its antimicrobial and anti-inflammatory properties.

Medicine

Medicinal applications could include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests potential interactions with biological macromolecules.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action for compounds like “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” often involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole group may inhibit enzyme activity by binding to the active site, while the nitrobenzoate ester could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
  • 4-oxo-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate

Uniqueness

The unique combination of functional groups in “4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate” sets it apart from similar compounds. The presence of the propionamido group and the nitrobenzoate ester may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis involves sequential coupling of the pyran-4-one core with functionalized thiadiazole and benzoate moieties. Critical steps include:

  • Thioether formation: Reacting the pyran-4-one intermediate with a thiol-containing thiadiazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification: Coupling the pyran-thiadiazole intermediate with 4-chloro-3-nitrobenzoyl chloride using a coupling agent like DCC/DMAP .
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:pyran) are key variables. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical workflow:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyran C=O at ~170 ppm, thiadiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~530–540) and fragmentation patterns .
  • IR spectroscopy: Bands for ester C=O (~1720 cm⁻¹), nitro groups (~1530 cm⁻¹), and thioether linkages (~650 cm⁻¹) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Initial screening:

  • Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) or microbial targets (e.g., bacterial dihydrofolate reductase) using fluorometric or colorimetric assays .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar analogs (e.g., fluorobenzoate derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the thiadiazole ring be addressed?

  • Regioselective modification:

  • Protecting groups: Use Boc or Fmoc to block the propionamido group during subsequent reactions .
  • Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the thiadiazole C-2 position .
  • Computational guidance: DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Troubleshooting:

  • Metabolic stability: Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify labile groups (e.g., ester bonds) .
  • Solubility enhancement: Formulate as nanoparticles (PLGA-based) or co-crystals to improve bioavailability .
  • Control experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR workflow:

  • Substituent variation: Synthesize analogs with modified benzoate groups (e.g., 4-bromo instead of 4-chloro) or pyran substituents (e.g., 6-methyl vs. 6-ethyl) .
  • Pharmacophore mapping: Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with thiadiazole NH) .
  • Data analysis: Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. What advanced techniques characterize its metabolic stability and toxicity?

  • ADMET profiling:

  • Metabolite identification: LC-MS/MS analysis of plasma samples from rodent models to detect hydrolysis products (e.g., free benzoic acid derivatives) .
  • Genotoxicity: Ames test (TA98 strain) to assess mutagenic potential of the nitro group .
  • Cardiotoxicity: hERG channel inhibition assay (patch-clamp or FLIPR) .

Methodological Challenges

Q. How can computational modeling predict interactions with biological targets?

  • In silico approaches:

  • Molecular docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1M17) .
  • MD simulations: GROMACS to simulate ligand-protein stability over 100 ns (e.g., RMSD < 2 Å for stable complexes) .

Q. What experimental designs address low reproducibility in biological assays?

  • Best practices:

  • Strict QC: Pre-screen batches via HPLC and elemental analysis to ensure consistency .
  • Blinded studies: Randomize sample processing and use automated liquid handlers to minimize bias .

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